molecular formula C18H28N2O5 B294865 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate

1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate

Cat. No. B294865
M. Wt: 352.4 g/mol
InChI Key: QNLONBBBXLDKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective agonist of the serotonin receptor 5-HT1A and has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate acts as a selective agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. It has also been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects:
1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of intracellular signaling pathways. It has also been shown to have anti-inflammatory effects and may have potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in lab experiments is its high selectivity for the serotonin receptor 5-HT1A, which allows for more precise targeting of this receptor. However, one limitation is that 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate. One direction is the development of more selective agonists of the serotonin receptor 5-HT1A, which may have improved therapeutic efficacy and fewer off-target effects. Another direction is the investigation of the potential neuroprotective effects of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in various neurological disorders. Additionally, the use of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate in combination with other drugs may also be explored as a potential therapeutic strategy.

Synthesis Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate involves the reaction of 3,4,5-trimethoxybenzoic acid with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-yl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C18H28N2O5/c1-13(12-20-8-6-19(2)7-9-20)25-18(21)14-10-15(22-3)17(24-5)16(11-14)23-4/h10-11,13H,6-9,12H2,1-5H3

InChI Key

QNLONBBBXLDKDU-UHFFFAOYSA-N

SMILES

CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(CN1CCN(CC1)C)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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